molecular formula C3H7NNaO5S2+ B555664 Sodium S-sulfocysteine hydrate CAS No. 7381-67-1

Sodium S-sulfocysteine hydrate

Cat. No. B555664
CAS RN: 7381-67-1
M. Wt: 224.2 g/mol
InChI Key: DQFVBELGDROGDO-UHFFFAOYSA-N
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Description

Sodium S-sulfocysteine hydrate (SSSH) is an organic compound that is widely used in scientific research. It is a zwitterionic compound, meaning it has both a positive and a negative charge, and is a derivative of the amino acid cysteine. SSSH is a powerful antioxidant that can be used both in vivo and in vitro to study the effects of oxidative stress and to further explore the biochemical and physiological effects of compounds.

Scientific Research Applications

Protein and Peptide Analysis

Sodium S-sulfocysteine hydrate is used in the analysis of proteins and peptides, particularly in determining the cysteine and cystine content. The method involves treating cystine and cysteine with dithiothreitol and sodium tetrathionate to obtain S-sulfocysteine, which can then be quantitatively analyzed via ion exchange chromatography. This approach provides accurate values for cystine or cysteine content in proteins and peptides, offering an alternative to traditional amino acid determination methods such as cysteic acid or S-carboxymethylcysteine determinations. The process does not affect the recoveries of other amino acids in the hydrolysate, making it a precise method for analyzing the half-cystine content of proteins (Inglis & Liu, 1970), (Liu & Inglis, 1972).

Radioprotection Studies

Research on the radioprotective effects of certain compounds has included the use of sodium salts of sulfocysteine. These studies aim to understand how such compounds can protect against radiation damage, potentially contributing to medical treatments and protective measures against radiation exposure. The intricate metabolic pathways and the role of these compounds in radioprotection highlight the complex interplay between various biochemical entities and radiation-induced biological effects (Hansen & Sörbo, 1961).

Amino Acid Stability in Hydrolysis

Sodium S-sulfocysteine hydrate plays a role in the stability of amino acids like cysteine during the acid hydrolysis of proteins and peptides. It is used to convert altered forms of amino acids in hydrolysates back to their original form, allowing for accurate amino acid analysis. This application is particularly useful in determining the precise amino acid composition from a single hydrolysate, thereby improving the reliability of amino acid composition data for proteins and peptides (Simpson, Neuberger, & Liu, 1976).

Metabolic Pathway Studies

Studies on the metabolic pathways of sodium bisulfite in animals have found that sodium S-sulfocysteine hydrate is among the metabolites produced, indicating its role in the complex metabolic pathways of sulfite in vivo. Understanding these pathways is crucial for comprehending how sulfite and its derivatives are processed in biological systems, which has implications for both nutrition and toxicology (Togawa et al., 1990).

Safety And Hazards

The safety data sheet for Sodium thiosulfate, a related compound, provides some safety measures such as avoiding inhalation of dusts, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Gas hydrate technology can be a promising alternative to conventional approaches, as artificially synthesized hydrates provide an economical, environmentally friendly, and safe medium to store energy . The use of surfactants to promote the production of hydrates provides a possibility for the industrialization of hydrate technology .

properties

IUPAC Name

sodium;(2R)-2-amino-3-sulfosulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFVBELGDROGDO-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1637-71-4 (Parent)
Record name Sodium S-sulfocysteine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium S-sulfocysteine hydrate

CAS RN

7381-67-1
Record name Sodium S-sulfocysteine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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